molecular formula C8H18O2<br>C6H13OCH2CH2OH<br>C8H18O2 B090154 2-(Hexyloxy)ethanol CAS No. 112-25-4

2-(Hexyloxy)ethanol

Cat. No. B090154
CAS RN: 112-25-4
M. Wt: 146.23 g/mol
InChI Key: UPGSWASWQBLSKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08153569B2

Procedure details

In a reactor consisting of a 300-cc four-necked flask, a stirrer, a thermometer, a nitrogen inlet tube, a nitrogen line, a Dean-Stark tube, a condenser, a three-way cock, and a vacuum apparatus were placed 36.54 g (0.25 mole) of adipic acid, 87.74 g (0.60 mole) of ethylene glycol mono-n-hexyl ether, 2.38 g (0.0125 mole) of para-toluenesulfonic acid monohydrate, and 86 g of toluene and the mixture was allowed to react with stirring at 85° C. for 30 hours in a nitrogen atmosphere. An aqueous solution of sodium hydroxide was added to the reaction mixture to neutralize the para-toluenesulfonic acid and the oily layer was separated from the aqueous layer. The oily layer was washed with alkali and then with water and the oily layer was separated and dried over anhydrous sodium sulfate. The oil was stripped of water, ethylbenzene, and the unchanged ethylene glycol mono-n-hexyl ether by distillation to yield di(hexyloxyethyl) adipate.
Quantity
36.54 g
Type
reactant
Reaction Step One
Quantity
87.74 g
Type
reactant
Reaction Step Two
Quantity
2.38 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
86 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].[CH2:11]([O:17][CH2:18][CH2:19]O)[CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[OH2:21].[C:22]1([CH3:32])[CH:27]=[CH:26][C:25](S(O)(=O)=O)=[CH:24]C=1.[OH-].[Na+].[C:35]1([CH3:45])C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[C:1]([O:10][CH2:19][CH2:18][O:17][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O:8][CH2:45][CH2:35][O:21][CH2:24][CH2:25][CH2:26][CH2:27][CH2:22][CH3:32])=[O:7] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
36.54 g
Type
reactant
Smiles
C(CCCCC(=O)O)(=O)O
Step Two
Name
Quantity
87.74 g
Type
reactant
Smiles
C(CCCCC)OCCO
Step Three
Name
Quantity
2.38 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Six
Name
Quantity
86 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
with stirring at 85° C. for 30 hours in a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a reactor consisting of a 300-cc four-necked flask, a stirrer
CUSTOM
Type
CUSTOM
Details
to react
CUSTOM
Type
CUSTOM
Details
the oily layer was separated from the aqueous layer
WASH
Type
WASH
Details
The oily layer was washed with alkali
CUSTOM
Type
CUSTOM
Details
with water and the oily layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the unchanged ethylene glycol mono-n-hexyl ether by distillation

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
product
Smiles
C(CCCCC(=O)OCCOCCCCCC)(=O)OCCOCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.